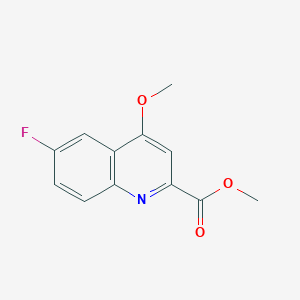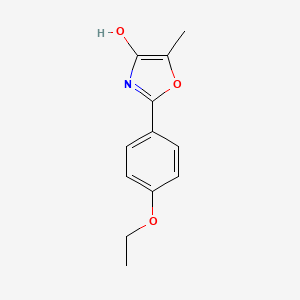
4-Chloro-2-methyl-6-(4-methylpyrrolidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-methyl-6-(4-methylpyrrolidin-2-yl)phenol is an organic compound that features a phenol group substituted with a chlorine atom, a methyl group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-6-(4-methylpyrrolidin-2-yl)phenol can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic conditions.
Substitution Reactions: The phenol group is introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Steps: Employing techniques such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-methyl-6-(4-methylpyrrolidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Compounds with different substituents replacing the chlorine atom.
Aplicaciones Científicas De Investigación
4-Chloro-2-methyl-6-(4-methylpyrrolidin-2-yl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-methyl-6-(4-methylpyrrolidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with various receptors and enzymes. These interactions can lead to changes in cellular processes and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methylphenol: Lacks the pyrrolidine ring, making it less complex.
2-Methyl-6-(4-methylpyrrolidin-2-yl)phenol: Lacks the chlorine atom, affecting its reactivity.
4-Chloro-2-methyl-6-(pyrrolidin-2-yl)phenol: Similar structure but without the methyl group on the pyrrolidine ring.
Uniqueness
4-Chloro-2-methyl-6-(4-methylpyrrolidin-2-yl)phenol is unique due to the combination of its phenol group, chlorine atom, and pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H16ClNO |
|---|---|
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
4-chloro-2-methyl-6-(4-methylpyrrolidin-2-yl)phenol |
InChI |
InChI=1S/C12H16ClNO/c1-7-3-11(14-6-7)10-5-9(13)4-8(2)12(10)15/h4-5,7,11,14-15H,3,6H2,1-2H3 |
Clave InChI |
WEVQTTOBNWSSCW-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC1)C2=C(C(=CC(=C2)Cl)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


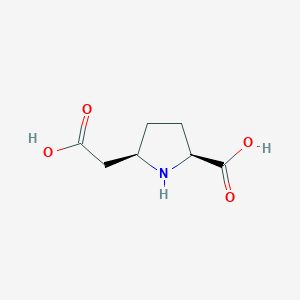

![4-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12868170.png)
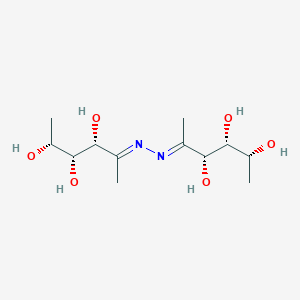

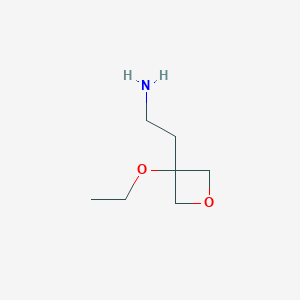
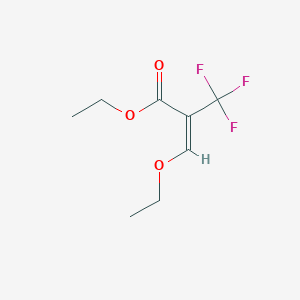
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B12868217.png)
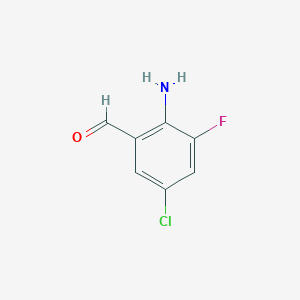


![tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate](/img/structure/B12868259.png)
